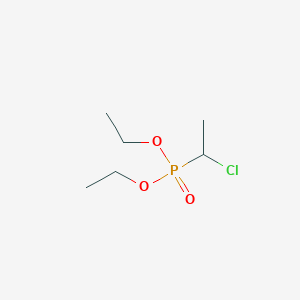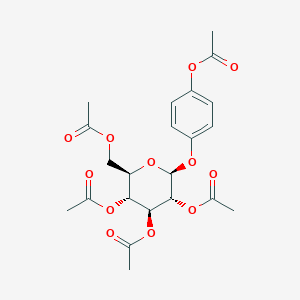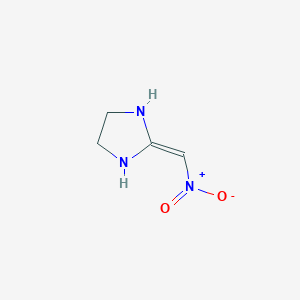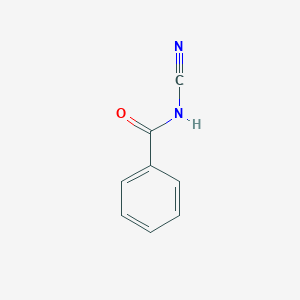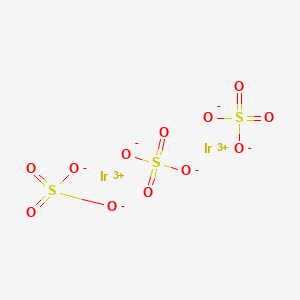
Diiridium(3+) trisulphate
Overview
Description
Diiridium(3+) trisulphate is a coordination compound that contains two iridium atoms and three sulphate ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diiridium(3+) trisulphate can be synthesized through the reaction of iridium(III) chloride with sulphuric acid under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the desired compound. The general reaction is as follows:
2IrCl3+3H2SO4→Ir2(SO4)3+6HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity iridium and sulphuric acid. The process is carried out in large reactors with precise temperature and pressure controls to ensure the purity and yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be reduced to lower oxidation states of iridium.
Substitution: The compound can participate in substitution reactions where the sulphate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands like chloride, nitrate, and phosphate can be used in substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state iridium compounds.
Reduction: Lower oxidation state iridium compounds.
Substitution: Iridium complexes with different ligands.
Scientific Research Applications
Diiridium(3+) trisulphate has diverse applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is employed in the study of DNA interactions and as a luminescent probe for imaging cellular structures.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is utilized in the production of advanced materials and in electrochemical applications.
Mechanism of Action
The mechanism of action of diiridium(3+) trisulphate involves its interaction with molecular targets such as DNA and cellular proteins. In biological systems, the compound can bind to DNA, stabilizing G-quadruplex structures and inhibiting telomerase activity . This leads to the induction of apoptosis in cancer cells through mitochondrial pathways .
Comparison with Similar Compounds
Diiridium(III) complexes with oxamidato ligands: These complexes exhibit similar catalytic and photophysical properties.
Iridium(III) chloride: Another iridium compound used in catalysis and material science.
Iridium(III) nitrate: Used in similar applications but with different reactivity and solubility properties.
Uniqueness: Diiridium(3+) trisulphate is unique due to its specific coordination environment and the presence of three sulphate ions, which impart distinct chemical and physical properties. Its ability to act as both an oxidizing and reducing agent, along with its luminescent properties, makes it a versatile compound in various research fields.
Properties
IUPAC Name |
iridium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ir.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVQLDDPGAWSSB-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ir+3].[Ir+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ir2O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931686 | |
| Record name | Iridium(3+) sulfate (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14293-67-5 | |
| Record name | Diiridium(3+) trisulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iridium(3+) sulfate (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80931686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diiridium(3+) trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




